2-Acetamido-2-deoxy-D-galactono-1,4-lactone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

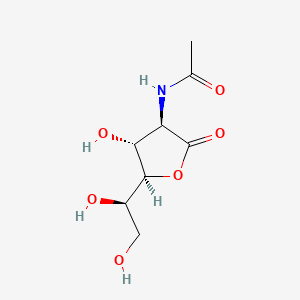

2-Acetamido-2-deoxy-D-galactono-1,4-lactone is a galactonolactone derived from D-galactonic acid .

Synthesis Analysis

This compound is a vital precursor facilitating the synthesis of glycosaminoglycans, instrumental for cell signaling and extracellular matrix formation . It is also known as an N-acetylglucosaminidase inhibitor .Molecular Structure Analysis

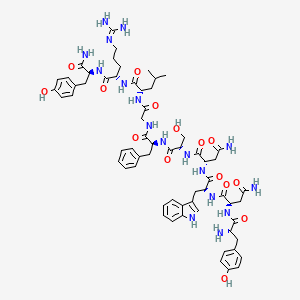

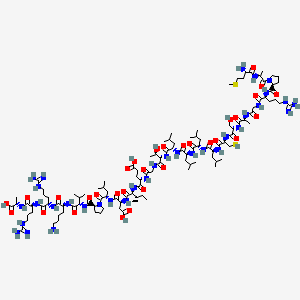

The molecular formula of 2-Acetamido-2-deoxy-D-galactono-1,4-lactone is C8H13NO6 . Its molecular weight is 219.19 .Physical And Chemical Properties Analysis

2-Acetamido-2-deoxy-D-galactono-1,4-lactone is a crystalline solid . The melting point is between 162-166℃ .科学的研究の応用

Inhibition of Human OGA and HexB Enzymes

2-Acetamido-2-deoxy-D-galactono-1,4-lactone has been studied for its potential as an inhibitor of human O-linked β-N-acetylglucosaminidase (hOGA) and hexosaminidases (hHexA and hHexB). These enzymes are pharmacologically relevant in various diseases, including neurodegenerative disorders, cardiovascular diseases, type 2 diabetes, and cancer . The compound has shown potent nanomolar competitive inhibition of both enzymes, which is crucial for therapeutic applications.

Neurodegenerative Disease Research

The compound’s ability to inhibit hOGA is particularly significant in the context of neurodegenerative diseases such as Alzheimer’s disease. Abnormal levels of O-GlcNAcylation are associated with tauopathies in Alzheimer’s disease, and inhibitors like 2-Acetamido-2-deoxy-D-galactono-1,4-lactone can be promising therapeutic targets .

Cancer Research

In cancer research, the modulation of O-GlcNAcylation levels has been identified as a potential strategy for cancer treatment. The inhibitory action of 2-Acetamido-2-deoxy-D-galactono-1,4-lactone on hOGA can affect the cellular processes that are dysregulated in cancer cells .

Cardiovascular Disorders

The role of O-GlcNAcylation in cardiovascular diseases is an emerging field of study. The compound’s effect on hOGA and hHexB enzymes can provide insights into the development of novel treatments for cardiovascular conditions .

Type 2 Diabetes

O-GlcNAcylation is also implicated in the pathophysiology of type 2 diabetes. By inhibiting hOGA, 2-Acetamido-2-deoxy-D-galactono-1,4-lactone can contribute to the understanding and treatment of this metabolic disorder .

Synthetic Chemistry

The synthesis of 2-Acetamido-2-deoxy-D-galactono-1,4-lactone involves a sequence of reactions starting from D-glucosamine, which is of interest in the field of synthetic chemistry. The process includes condensation with arenesulfonylhydrazines and oxidation to the corresponding lactone sulfonylhydrazones .

Enzyme Kinetic Studies

This compound is used in enzyme kinetic studies to understand the interaction and inhibition mechanisms of hOGA and hHexB. Such studies are essential for designing more effective and selective inhibitors .

Computational Studies for Drug Design

Computational studies have been performed to assess the binding mode of 2-Acetamido-2-deoxy-D-galactono-1,4-lactone derivatives to hOGA. These studies are vital for drug design and development, providing a molecular-level understanding of how these inhibitors interact with their target enzymes .

作用機序

特性

IUPAC Name |

N-[(3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-2-oxooxolan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO6/c1-3(11)9-5-6(13)7(4(12)2-10)15-8(5)14/h4-7,10,12-13H,2H2,1H3,(H,9,11)/t4-,5-,6-,7+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOPKUOOYNIILV-GBNDHIKLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(OC1=O)C(CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H](OC1=O)[C@@H](CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the significance of synthesizing 2-acetamido-2,3-dideoxy-D-threo-hex-2-enono-1,4-lactone from 2-acetamido-2-deoxy-D-galactono-1,4-lactone?

A1: The research aimed to investigate the inhibitory activities of various unsaturated sugar lactones on the enzyme 2-acetamido-2-deoxy-beta-D-glucosidase. Treating 2-acetamido-2-deoxy-D-galactono-1,4-lactone with dicyclohexylamine in ethanol produced 2-acetamido-2,3-dideoxy-D-threo-hex-2-enono-1,4-lactone []. This specific unsaturated derivative, along with its isomers, was then tested for its ability to inhibit the target enzyme. This approach helps researchers understand the structure-activity relationship, revealing how specific structural modifications in sugar lactones influence their interaction with the enzyme and their potential as inhibitors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

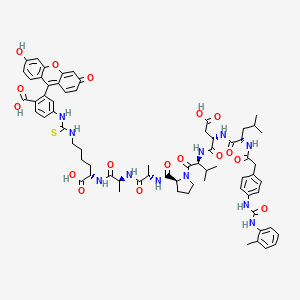

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B561578.png)

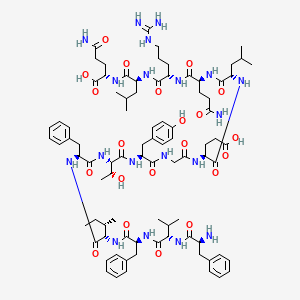

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B561599.png)